molecular formula C18H26N2O5 B014549 Disofenin CAS No. 65717-97-7

Disofenin

Cat. No. B014549
CAS RN: 65717-97-7
M. Wt: 350.4 g/mol
InChI Key: UDUSOMRJOPCWHT-UHFFFAOYSA-N
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Description

Disofenin, also known as Hepatolite, is an iminodiacetic acid derivative . It is used as a hepatobiliary imaging agent . Each vial contains a sterile, non-pyrogenic, lyophilized mixture of Disofenin - 20 mg .

Scientific Research Applications

  • Parkinsonian Syndrome : Disofenin, referred to as Difenin in some studies, has shown potential in treating parkinsonian syndrome. It increases motor activity and decreases rigidity in rats, suggesting it could be part of complex pathogenetic therapy for this condition (G. N. Kryzhanovskiĭ, M. Atadzhanov, & V. G. Kucherianu, 1990).

  • Hepatobiliary Diseases : Disofenin is investigated for its use in evaluating hepatobiliary diseases. Tc-99m disofenin is a promising imaging agent for the biliary tract, especially in pediatrics. It provides clinically useful information in a range of bilirubin levels and is particularly sensitive in diagnosing acute cholecystitis (J. D. Massie et al., 1982); (J. Sty, R. J. Starshak, & S. Thorp, 1982); (R. Stadalnik et al., 1981).

  • Liver Disease Diagnosis : Disofenin disposition rates can distinguish between normal subjects and patients with severe liver disease, indicating its effectiveness in liver function assessments (J. Love et al., 1988).

  • Drug Release Optimization : Disofenin's pharmacokinetics can be studied to optimize drug release methods. This approach helps in obtaining maximum information in a short period with fewer experiments, thereby enhancing drug development efficiency (M. Kincl, S. Turk, & F. Vrečer, 2005).

  • Gallbladder Function Assessment : The compound is used in methods for measuring gallbladder filling and emptying, contributing to understanding gallbladder function in various health conditions (R. Shafer, J. M. Marlette, & J. Morley, 1983); (R. Sarva et al., 1985).

Safety And Hazards

Disofenin is a biochemical reagent used for life science related research . The safety data sheet for Disofenin suggests wearing protective gloves, clothing, eye protection, and face protection when handling the substance .

properties

IUPAC Name

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUSOMRJOPCWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215924
Record name Disofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disofenin

CAS RN

65717-97-7
Record name Disofenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65717-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disofenin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065717977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISOFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V891LH5NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
WY Lin, CC Lin, SP Changlai, YY Shen… - Pediatric surgery …, 1997 - Springer
Technetium Tc-99m disofenin cholescintigraphy (CS) and ultrasonography (US) are two major clinical methods used in differentiating biliary atresia (BA) from neonatal jaundice. To …
SKS So, JA Lindahl, HL Sharp, AM Cook… - Pediatrics, 1983 - publications.aap.org
… The use of Disofenin … The use of Disofenin … of Disofenin …
Number of citations: 29 publications.aap.org
KL Cox, RC Stadalnik, JP McGahan… - Journal of pediatric …, 1987 - journals.lww.com
To assess the reliability of technetium-99m disofenin scanning in evaluating neonatal cholestasis. 33 neonates (3 months of age) with direct hyperbilirubinemia were evaluated …
Number of citations: 32 journals.lww.com
RC Stadalnik, NM Matolo, AL Jansholt, DR Vera - Radiology, 1981 - pubs.rsna.org
99mTc-disofenin, a derivative of iminodiacetic acid, was used for cholescintigraphy in 6 volunteers (in addition to assessment of blood and urine clearance) and in 82 patients referred …
Number of citations: 18 pubs.rsna.org
NM Matolo, RC Stadalnik - Journal of Surgical Research, 1982 - Elsevier
… disofenin is a new iminodiacetic acid analog for imaging the biliary tract and the gallbladder. Biliary cholescintigraphy with 99m Tc-disofenin … Technetium-99m-labeled disofenin rapidly …
ML LECKLITNER, AR BENEDETTO… - Clinical nuclear …, 1985 - journals.lww.com
… Uptake of Tc-99m disofenin is so strongly hepatobiliary that striking appearance of … of the disofenin kit. Four patients who received injections of Tc-99m disofenin demonstrated a …
Number of citations: 6 journals.lww.com
TA POWERS, RE MELTON - Clinical Nuclear Medicine, 1982 - journals.lww.com
Diagnosis of Gallbladder Perforation by Tc-99m Disofenin Cho... : Clinical Nuclear Medicine Diagnosis of Gallbladder Perforation by Tc-99m Disofenin Cholescintigraphy : Clinical Nuclear …
Number of citations: 13 journals.lww.com
V Tolia, L Kuhns, RS Dubois - Journal of pediatric gastroenterology …, 1989 - europepmc.org
A prospective study was undertaken on 49 infants with prolonged neonatal cholestasis to determine whether the specificity, sensitivity, and accuracy of 99mTc-disofenin scintigraphy …
Number of citations: 7 europepmc.org
JR Sty, RJ Starshak, SM Thorp - Clinical Nuclear Medicine, 1982 - journals.lww.com
Tc-99m disofenin, a derivative of iminodiacetic acid, was used to evaluate the biliary tract of 28 children who had a total of 33 examinations. This radiopharmaceutical was rapidly …
Number of citations: 3 journals.lww.com
MA Gainey, EN Faerber - Journal of nuclear medicine, 1985 - Soc Nuclear Med
DISCUSSION The classic form of Wilson's disease is described as the coexistence of neurologic symptoms, chronic liver dis ease, disturbances of renal function, and corneal Kayser-…
Number of citations: 5 jnm.snmjournals.org

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